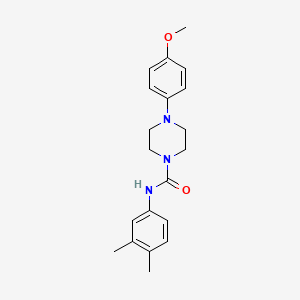
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as DMPP, is a chemical compound that belongs to the piperazine family. DMPP has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The exact mechanism of action of N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, several studies have suggested that this compound acts as a partial agonist at serotonin 5-HT1A receptors and as an antagonist at dopamine D2 receptors. These actions are believed to contribute to the antipsychotic and antidepressant effects of this compound. Additionally, this compound has been reported to modulate the activity of several neurotransmitter systems, including glutamate, GABA, and acetylcholine, which may also contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate several biochemical and physiological processes in animal models. For example, this compound has been reported to increase the levels of several neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in the growth and survival of neurons. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which suggests its potential use in the treatment of inflammatory disorders.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments. For example, this compound is relatively easy to synthesize, and its chemical properties are well-characterized. Additionally, this compound exhibits potent pharmacological effects, which makes it a useful tool for studying the mechanisms of action of various drugs and neurotransmitters. However, this compound also has some limitations. For example, this compound has poor solubility in water, which may limit its use in some experimental settings.
未来方向
There are several future directions for research on N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is the development of this compound-based drugs for the treatment of psychiatric and neurological disorders. Another area of interest is the investigation of the mechanisms of action of this compound, which may provide insights into the pathophysiology of these disorders. Additionally, future research may focus on the optimization of the synthesis method of this compound and the development of new derivatives with improved pharmacological properties. Finally, the potential use of this compound in the treatment of inflammatory disorders and pain management warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. The synthesis of this compound is well-established, and its pharmacological effects have been extensively studied in animal models. This compound exhibits potent antipsychotic, antidepressant, anxiolytic, antinociceptive, and anti-inflammatory effects, which suggest its potential use in the treatment of various disorders. Future research on this compound may focus on the development of this compound-based drugs, investigation of its mechanisms of action, optimization of the synthesis method, and exploration of its potential use in the treatment of inflammatory disorders and pain management.
合成方法
The synthesis of N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 3,4-dimethylbenzoyl chloride with 4-methoxyphenylpiperazine in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound has been reported in several scientific articles, and the procedure is well-established.
科学研究应用
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have reported that this compound exhibits potent antipsychotic and antidepressant effects in animal models. This compound has also been shown to have anxiolytic properties, which makes it a potential candidate for the treatment of anxiety disorders. Furthermore, this compound has been reported to possess antinociceptive and anti-inflammatory effects, which suggests its potential use in pain management.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-4-5-17(14-16(15)2)21-20(24)23-12-10-22(11-13-23)18-6-8-19(25-3)9-7-18/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRAXCGPBVRHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5463555.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutyl-N-methylacetamide](/img/structure/B5463561.png)
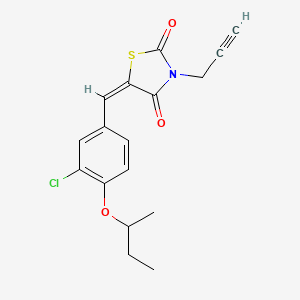
![8-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5463583.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5463587.png)
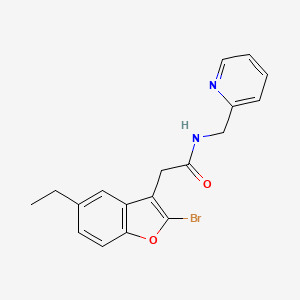
![N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine](/img/structure/B5463605.png)
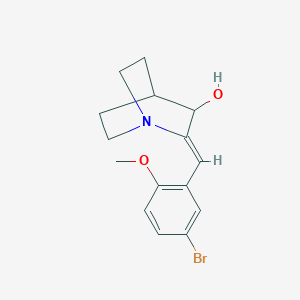
![4-(4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methoxy}benzoyl)morpholine](/img/structure/B5463617.png)

![N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5463629.png)
![2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B5463640.png)
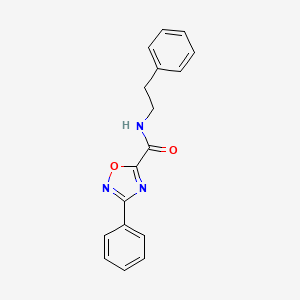
![[(4-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)thio]acetic acid](/img/structure/B5463653.png)
